molecular formula C12H9ClN4OS2 B2777533 7-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-71-5

7-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

货号: B2777533
CAS 编号: 869074-71-5
分子量: 324.8
InChI 键: IVDFQHLUQJYIJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound featuring a fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one core. Key structural attributes include:

  • Position 3: A methyl group, enhancing steric stability.
  • Position 7: A (2-chlorophenyl)methylsulfanyl substituent, contributing electron-withdrawing effects and lipophilicity.

Thiadiazolo-triazinones are pharmacologically significant, often explored for antimicrobial, antifungal, and herbicidal activities .

属性

IUPAC Name

7-[(2-chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS2/c1-7-10(18)17-11(15-14-7)20-12(16-17)19-6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDFQHLUQJYIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324569
Record name 7-[(2-chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869074-71-5
Record name 7-[(2-chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

相似化合物的比较

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
7-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-[target compound] 3-Me; 7-(2-Cl-C₆H₄-CH₂S) Not explicitly given (likely C₁₁H₈ClN₄OS₂) ~300 (estimated) Presumed antimicrobial/antifungal
7-(3-Chlorophenyl)-3-methyl-4H-[...]triazin-4-one (CAS 59758-58-6) 3-Me; 7-(3-Cl-C₆H₄) C₁₁H₇ClN₄OS 278.72 Supplier-listed for synthesis/pharma
3-Benzyl-7-(2,4-dichlorophenyl)-[...]triazin-4-one 3-Bn; 7-(2,4-diCl-C₆H₃) C₁₇H₁₀Cl₂N₄OS 397.25 Antibacterial (enhanced by dichloro substitution)
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-[...]thiadiazole 3-Et; aromatic isobutylphenyl substituent C₁₇H₂₂N₄S 314.45 Antimicrobial, anti-inflammatory

Substituent Impact Analysis :

  • Chlorophenyl Position : The 2-chloro isomer (target compound) may exhibit distinct electronic and steric effects compared to the 3-chloro isomer (CAS 59758-58-6), influencing receptor binding .
  • Dichlorophenyl Groups : The 2,4-dichloro derivative shows enhanced antibacterial activity due to increased electron withdrawal and lipophilicity.
  • Alkyl vs. Aryl Substituents : Methyl (target) and ethyl groups at position 3 improve metabolic stability, while bulkier groups (e.g., benzyl ) may reduce solubility but enhance target affinity.

Physicochemical Trends:

  • Crystal Packing : Disordered benzene rings (e.g., ) and planar triazolothiadiazole cores influence crystallization behavior and stability.

常见问题

Q. What are the recommended synthetic routes for this compound?

The compound is typically synthesized via cyclocondensation reactions. A validated method involves refluxing 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one with 2-chlorobenzoic acid derivatives in phosphorus oxychloride (POCl₃) for 5 hours, followed by recrystallization from aqueous dioxane . Alternative routes include nucleophilic addition of triazole-thiol precursors to dibenzoylacetylene under basic conditions .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
  • X-ray crystallography : Resolves molecular geometry and identifies disorder in crystal lattices (e.g., disordered benzene rings with 50.9:49.1 occupancy) .
  • IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How is the anti-tubercular activity of this compound evaluated?

The Microplate Alamar Blue Assay (MABA) is widely used. Protocols involve:

  • Inoculating Mycobacterium tuberculosis H37Rv at 1:100 dilutions.
  • Incubating with compound dilutions (0.0625–32 µg/mL) for 7 days.
  • Fluorescence measurement (excitation 530 nm, emission 590 nm) to determine MIC (Minimum Inhibitory Concentration) .

Advanced Research Questions

Q. How can structural modifications enhance solubility and bioavailability?

Strategies include:

  • Salt formation : Synthesizing sodium or hydrochloride salts to improve aqueous solubility .
  • Bioisosteric replacement : Substituting the methylsulfanyl group with carboxymethyl or pyridinyl moieties .
  • Prodrug design : Esterifying the triazinone carbonyl to enhance membrane permeability .

Q. What methodologies resolve contradictions in biological activity data?

Discrepancies often arise from assay variability. Solutions include:

  • Standardized protocols : Uniform inoculum size (e.g., 10⁵ CFU/mL in antimicrobial tests).
  • Orthogonal assays : Combining MABA with resazurin microtiter assays for cross-validation .
  • SAR analysis : Comparing activity across derivatives to identify critical substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) .

Q. How can computational methods predict molecular targets in anticancer studies?

Target identification involves:

  • Molecular docking : Screening against kinase or protease databases (e.g., PDB).
  • Chemoproteomics : Immobilizing compound analogs for affinity-based protein pull-down.
  • CRISPR-Cas9 validation : Knockout of putative targets (e.g., EGFR or Bcl-2) to assess activity loss .

Q. What experimental designs optimize dose-response studies?

Advanced statistical approaches include:

  • Nonlinear regression : Four-parameter logistic models for EC₅₀ calculation.
  • Factorial design : Assessing synergistic effects in combination therapies.
  • Response surface methodology (RSM) : Modeling multi-variable interactions (e.g., pH, temperature) .

Q. How does crystal packing affect physicochemical stability?

Intermolecular interactions (e.g., C–H···O hydrogen bonds, S···N contacts) stabilize the lattice:

  • Hygroscopicity reduction : Tight packing minimizes water absorption.
  • Polymorph control : Accelerated aging tests (40°C/75% RH for 6 months) with XRPD monitoring prevent phase transitions .

Q. What advanced techniques improve synthetic efficiency?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C in DMF with KOH) .
  • One-pot protocols : Combines cyclization and purification steps, achieving >90% yields .
  • In situ FTIR monitoring : Tracks intermediate formation to optimize reaction kinetics .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。